![molecular formula C21H18N4O4 B2741080 2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1790197-88-4](/img/structure/B2741080.png)
2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]isoxazole could be synthesized from a benzene derivative through a process involving oxazole formation . The dihydrobenzo[b][1,4]dioxin group could potentially be synthesized from a suitable benzoic acid derivative .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the benzo[d]isoxazole group might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination complexes with Co(II) and Cu(II) ions, showcases the significance of similar compounds in synthesizing new materials with potential antioxidant properties. These complexes are characterized by their unique solid-state structures and supramolecular architectures, driven by various hydrogen bonding interactions. Their significant antioxidant activity is evaluated through in vitro methods, suggesting their relevance in designing molecules with desirable biological activities (Chkirate et al., 2019).
Synthesis and Pharmacological Evaluation
Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reports the synthesis and evaluation of novel compounds for their potential antipsychotic properties. These compounds, including acetamide derivatives, show promise in behavioral animal tests, indicating their potential in developing new therapeutic agents (Wise et al., 1987).
Tandem Palladium-Catalyzed Oxidative Aminocarbonylation
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation highlights the complex chemical reactions that similar compounds can undergo. This method demonstrates the compound's utility in synthesizing heterocyclic structures with potential applications in various fields of chemistry and materials science (Gabriele et al., 2006).
Antimicrobial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, and acetamide moieties have been explored for their antimicrobial and anti-inflammatory activities. Such research underscores the broad applicability of these chemical structures in developing new pharmaceuticals and therapeutic agents. The synthesis of these derivatives and their subsequent evaluation for biological activities contribute to our understanding of their potential benefits in medical science (Kendre et al., 2015).
Ligand Protein Interactions and Photovoltaic Efficiency
Studies also extend to the spectroscopic and quantum mechanical analyses of bioactive compounds, including benzothiazolinone acetamide analogs. These investigations provide insights into the compounds' ligand-protein interactions and their potential applications in photovoltaic efficiency modeling. Such research highlights the diverse applications of these compounds beyond traditional pharmaceutical uses, suggesting their role in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-21(9-17-16-5-1-2-6-18(16)29-24-17)23-14-10-22-25(11-14)12-15-13-27-19-7-3-4-8-20(19)28-15/h1-8,10-11,15H,9,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHRBUIEOJUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)
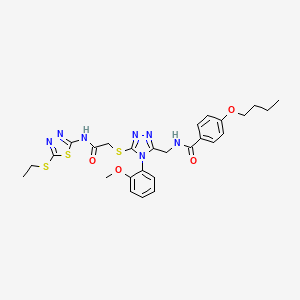
![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)
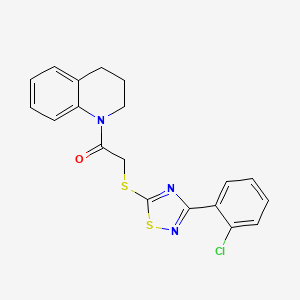
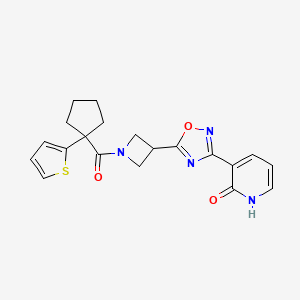


![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)
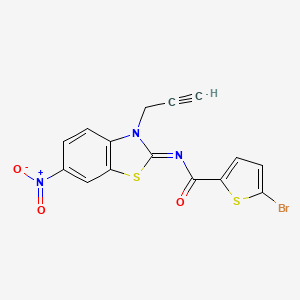
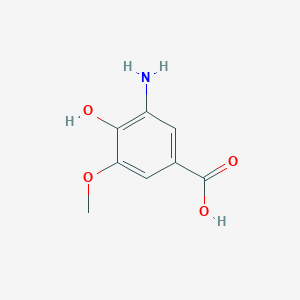
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)